(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and is substituted with several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Benzylidene Moiety: The 3,4,5-trimethoxybenzylidene group is typically introduced through a condensation reaction between the benzofuran derivative and 3,4,5-trimethoxybenzaldehyde, often under basic conditions to facilitate the formation of the (Z)-isomer.
Attachment of the Diethylamino Group: The diethylamino group can be introduced via a Mannich reaction, where the benzofuran derivative reacts with formaldehyde and diethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 6-position can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The benzylidene moiety can be reduced to a benzyl group using hydrogenation or other reducing agents.
Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the diethylamino group suggests possible activity as a neurotransmitter modulator, while the benzofuran core is known for its bioactivity. Research may focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The diethylamino group may interact with neurotransmitter receptors, while the benzofuran core could interact with various enzymes involved in metabolic pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 6-hydroxybenzofuran and 7-methoxybenzofuran share the benzofuran core but differ in their substitution patterns.
Benzylidene Derivatives: Compounds like 3,4,5-trimethoxybenzylideneacetone have similar benzylidene moieties but lack the benzofuran core.
Uniqueness
The uniqueness of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one lies in its combination of functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both the benzofuran core and the benzylidene moiety, along with the diethylamino and hydroxy groups, makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-6-24(7-2)13-16-17(25)9-8-15-21(26)18(30-22(15)16)10-14-11-19(27-3)23(29-5)20(12-14)28-4/h8-12,25H,6-7,13H2,1-5H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUFNIIXVLZAK-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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